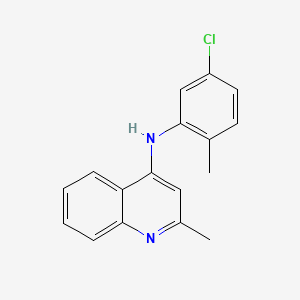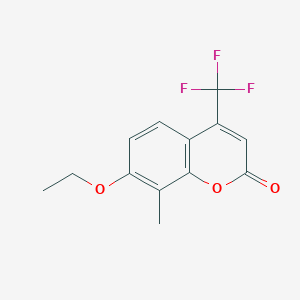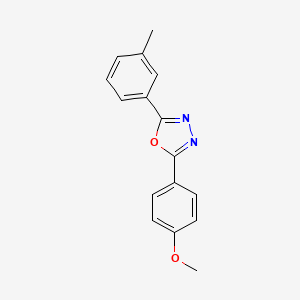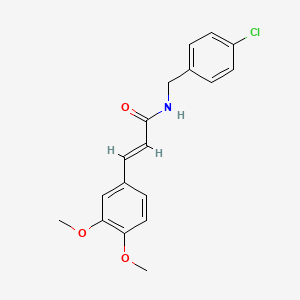
N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine, also known as CMQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been studied extensively for its potential applications in scientific research. CMQ is a versatile compound that can be synthesized using different methods, and it has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has been shown to have antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine in lab experiments is its versatility. It can be synthesized using different methods, and it has shown promising results in various fields of research. Additionally, N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine. One potential area of research is the development of new synthesis methods for N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine and its potential applications in treating various diseases. Finally, more research is needed to explore the potential use of N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine as a fluorescent probe for detecting DNA.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine can be synthesized using different methods, including the Pd-catalyzed Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Friedlander synthesis. The Pd-catalyzed Suzuki coupling reaction involves the reaction of 5-chloro-2-methylphenylboronic acid with 2-methyl-4-chloroquinoline in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 5-chloro-2-methylaniline with 2-methyl-4-chloroquinoline in the presence of a palladium catalyst and a base. The Friedlander synthesis involves the reaction of 2-methyl-4-chloroquinoline with 5-chloro-2-methylaniline in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has also been studied for its potential use as a fluorescent probe for detecting DNA.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-11-7-8-13(18)10-16(11)20-17-9-12(2)19-15-6-4-3-5-14(15)17/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOXFXNTDHEISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)




![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)